Benzenethiol, thiobis-

Description

Contextualization within Aromatic Thiol Chemistry

Aromatic thiols, or thiophenols, are a class of organosulfur compounds characterized by a thiol group (-SH) attached to an aromatic ring. Their chemistry is rich and varied, driven by the reactivity of the sulfhydryl group, which can undergo oxidation, act as a nucleophile, and coordinate to metal centers. uio.noacs.org 4,4'-thiobisbenzenethiol (B122378) is a prominent example of a dithiol, possessing two reactive thiol groups at the para positions of two phenyl rings linked by a sulfide (B99878) bridge. nih.gov This bifunctionality makes it a prime candidate for polymerization and for creating extended molecular networks. avantorsciences.com The study of this compound provides insights into fundamental thiol-aromatic interactions, such as S–H/π interactions, which are crucial in molecular recognition and the structure of biological systems. medscape.com

Significance of Sulfur-Containing Aromatic Compounds in Advanced Materials

Sulfur-containing aromatic compounds are integral to the development of advanced materials due to the unique properties imparted by the sulfur atom. chemsrc.comnih.gov The high polarizability and atomic refraction of sulfur contribute to materials with high refractive indices, a critical property for optical applications like lenses and coatings. acs.org The presence of thioether and disulfide linkages can enhance thermal stability and chemical resistance in polymers. researchgate.netkoreascience.kr These compounds are pivotal in creating materials for electronics, such as hole-transporting layers in perovskite solar cells, and in the synthesis of specialized polymers like poly(phenylene thioether)s and polyimides. acs.orgacs.orgresearchgate.net Furthermore, their ability to bind to metal surfaces has led to applications in nanoscience, including the formation of self-assembled monolayers (SAMs). acs.org

Historical Development of Thiobisbenzenethiol Investigations

The investigation of 4,4'-thiobisbenzenethiol has evolved from early synthetic explorations to its current role in sophisticated materials science. Initial research focused on establishing viable synthetic pathways. Older methods reported in patent literature involved the chlorosulfonation and subsequent reduction of diphenyl sulfide using reagents like zinc powder or triphenylphosphine. chemicalbook.comsigmaaldrich.com These early routes were often hampered by issues such as high cost, low yield, and the formation of isomers. chemicalbook.com The development of more refined, multi-step syntheses, for example, starting from thiophenol, marked a significant advancement, allowing for higher purity and better yields, which in turn facilitated more detailed studies of its properties and applications. nih.govsigmaaldrich.com More recent investigations have focused on its polymerization behavior, its role in creating high-refractive-index polymers, and its use as a linker in the burgeoning field of metal-organic frameworks (MOFs). uio.nonih.govacs.org

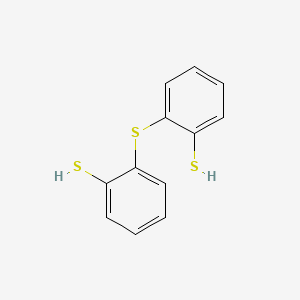

Structure

3D Structure

Properties

CAS No. |

174545-71-2 |

|---|---|

Molecular Formula |

C12H10S3 |

Molecular Weight |

250.4 g/mol |

IUPAC Name |

2-(2-sulfanylphenyl)sulfanylbenzenethiol |

InChI |

InChI=1S/C12H10S3/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,13-14H |

InChI Key |

CNLFWWJPDJEDGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)S)SC2=CC=CC=C2S |

Origin of Product |

United States |

Synthetic Methodologies for Thiobisbenzenethiol

Established Synthetic Pathways

The synthesis of Benzenethiol, thiobis- can be achieved through several well-documented routes, each with its own set of reactants, conditions, and yields. These pathways include the functionalization of thiophenol, nucleophilic substitution reactions, direct coupling methods, and reductive synthesis.

Esterification, Etherification, and Hydrolysis of Thiophenol

The synthesis begins with the esterification of thiophenol. google.com In this initial step, acetic anhydride (B1165640) is added dropwise to thiophenol. google.com The reaction mixture is then heated to between 80 and 90 °C until gas chromatography (GC) analysis confirms the absence of the starting thiophenol. google.com The molar ratio of thiophenol to acetic anhydride is typically in the range of 1:1.1 to 1.5. google.com

The second stage is the etherification of the resulting acetic acid thiophenol ester. google.com A solvent and a catalytic amount of iodine are added to the organic layer from the previous step. google.com Subsequently, sulfur dichloride is added dropwise while maintaining the temperature between 10 and 15 °C. The reaction is allowed to proceed at this temperature for 2 to 4 hours. google.com The molar ratio of thiophenol to sulfur dichloride is crucial and is maintained at 1:1.1 to 1.3. google.com

The final step is the hydrolysis of the intermediate product. google.com Sodium hydroxide (B78521) and the yellow solid obtained from the etherification step are added to water and heated to reflux for 1 to 3 hours. google.com After cooling, a hydrochloric acid solution (20-40% concentration) is added dropwise, leading to the precipitation of a white solid. google.com This solid is then filtered and recrystallized to yield pure, white, crystalline 4,4'-thiobisbenzenethiol (B122378). google.compatsnap.com This entire process boasts a total molar yield of over 60%. google.com

Table 1: Reaction Parameters for the Esterification, Etherification, and Hydrolysis of Thiophenol

| Step | Reagents | Key Parameters | Duration |

| Esterification | Thiophenol, Acetic Anhydride | Temperature: 80-90 °C; Molar Ratio (Thiophenol:Acetic Anhydride): 1:1.1-1.5 | Until GC shows no thiophenol |

| Etherification | Acetic acid thiophenol ester, Sulfur Dichloride, Iodine (catalyst) | Temperature: 10-15 °C; Molar Ratio (Thiophenol:Sulfur Dichloride): 1:1.1-1.3 | 2-4 hours |

| Hydrolysis | Intermediate solid, Sodium Hydroxide, Hydrochloric Acid | Reflux Temperature; Mass Ratio (NaOH:Thiophenol): 1-2:1; Molar Ratio (HCl:NaOH): 1.0-1.2:1 | 1-3 hours |

This table summarizes the key reaction conditions as described in the synthetic method starting from thiophenol.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide a direct and efficient means of synthesizing 4,4'-thiobisbenzenethiol and its derivatives. These methods are pivotal in polymer chemistry for creating high-performance materials. rsc.orgipfdd.dersc.org

A common nucleophilic substitution method for preparing 4,4'-thiobisbenzenethiol involves the reaction of 4-chlorothiophenol (B41493) with a sulfur-based linker, such as sodium sulfide (B99878) (Na₂S). In a typical procedure, 4-chlorothiophenol is reacted with sodium sulfide in ethanol (B145695) under reflux conditions for 12 hours. The desired product is then purified by recrystallization from ethanol to eliminate any unreacted starting materials.

This synthetic route is also employed in the synthesis of various polymers. For instance, sulfonated poly(phenylene sulfide) terpolymers have been created through an aromatic nucleophilic substitution polycondensation of difluoro monomers with 4,4'-thiobisbenzenethiol. ipfdd.de Similarly, hyperbranched poly(arylene pyrimidine (B1678525) ether)s have been synthesized via a nucleophilic substitution polymerization of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with 4,4'-thiobisbenzenethiol. rsc.org Thianthrene-based poly(phenylene sulfide)s with high refractive indices are also prepared using aromatic nucleophilic substitution reactions between 2,7-difluorothianthrene (B1603444) and dithiols like 4,4'-thiobisbenzenethiol. rsc.org

Direct Coupling Methods

Direct coupling methods offer a more streamlined approach to the synthesis of Benzenethiol, thiobis- by forming the central sulfide bond in a single step.

The direct reaction of thiophenol with sulfur dichloride (SCl₂) can be utilized for the synthesis of 4,4'-thiobisbenzenethiol. google.com However, this approach necessitates stringent temperature control, ideally below 10°C, to minimize the formation of disulfide byproducts. A related, more controlled method involves the initial conversion of thiophenol to its acetate (B1210297) ester, which then reacts with sulfur dichloride. google.com

In a broader context, the reaction of benzene (B151609) with sulfur chlorides in the presence of a catalyst like aluminum chloride is a known method for producing diphenyl sulfide. orgsyn.org This general reaction underscores the reactivity of sulfur chlorides with aromatic compounds to form thioether linkages.

Reductive Synthesis

Reductive methods provide an alternative pathway to 4,4'-thiobisbenzenethiol, typically starting from a more oxidized sulfur-containing precursor.

An efficient synthesis involves the reduction of 4,4'-thiobis(benzenesulfonylchloride) using an amalgamated zinc granulate in a sulfuric acid medium. tandfonline.comtandfonline.com In this process, the starting sulfonyl chloride is mixed with 33% sulfuric acid and a 2% mercury amalgam of zinc granulate. tandfonline.com The mixture is heated to its boiling point (around 108°C) and stirred vigorously for 135 minutes. tandfonline.com After the reaction, the product is precipitated, filtered, washed, and dried, resulting in a yield of approximately 80%. tandfonline.com The final product can be further purified by crystallization from ethyl alcohol. tandfonline.com

Another reductive approach mentioned in the literature involves the use of zinc powder to reduce the product of the reaction between diphenyl sulfide and chlorosulfonic acid. patsnap.com However, this method is reported to have drawbacks, including a large consumption of expensive zinc powder and the production of numerous isomers, leading to a lower content of the desired product. patsnap.com

Table 2: Comparison of Reductive Synthesis Methods

| Starting Material | Reducing Agent | Medium | Yield | Notes |

| 4,4'-thiobis(benzenesulfonylchloride) | Zinc granulate amalgam | 33% Sulfuric Acid | 80% | Simple and useful method. tandfonline.com |

| Product of Diphenyl sulfide and Chlorosulfonic acid | Zinc powder | - | Low | High zinc consumption, many isomers. patsnap.com |

This table provides a comparative overview of two different reductive synthesis routes for 4,4'-thiobisbenzenethiol.

Reduction of 4,4'-Thiobis(benzenethiosulfonylchloride)

A direct and straightforward method for preparing 4,4'-Thiobisbenzenethiol involves the reduction of 4,4'-thiobis(benzenesulfonylchloride). tandfonline.com This process utilizes a zinc granulate amalgam in a sulfuric acid medium to achieve the chemical reduction. tandfonline.com

Advanced Synthetic Strategies and Process Optimization

To overcome the limitations of earlier methods, more advanced and controlled synthetic strategies have been developed. These routes often involve multiple, distinct chemical stages designed to build the molecule with greater precision, leading to higher purity and yield.

A prominent multi-step synthesis for 4,4'-Thiobisbenzenethiol uses thiophenol as the primary starting material. google.com This process is systematically executed in four main stages: esterification, etherification, hydrolysis, and recrystallization. google.com

Esterification: The synthesis begins by protecting the thiol group of thiophenol. Acetic anhydride is added dropwise to thiophenol, and the mixture is heated to convert the thiophenol into thiophenyl acetate. google.com This step is crucial for preventing unwanted side reactions of the thiol group in the subsequent stage.

Etherification: The thiophenyl acetate intermediate is then reacted with sulfur dichloride (SCl₂) in a solvent, often in the presence of an iodine catalyst. google.com This reaction forms the central sulfide bridge connecting the two phenyl rings, resulting in a diacetyl intermediate.

Hydrolysis: The acetyl protecting groups are removed in the hydrolysis step. The diacetyl intermediate is treated with a base, such as sodium hydroxide (NaOH), typically through a warming reflux reaction. google.com This is followed by acidification with a strong acid like hydrochloric acid (HCl) to regenerate the thiol groups, precipitating the crude 4,4'-Thiobisbenzenethiol as a solid. google.com

Recrystallization: The final stage involves the purification of the crude product. Recrystallization using a suitable solvent, such as ethanol or ethyl acetate, yields the pure, white crystalline 4,4'-Thiobisbenzenethiol. google.com

The following table summarizes the typical reaction conditions for this multi-step synthesis.

| Step | Reagents/Conditions | Temperature | Key Product |

|---|---|---|---|

| Esterification | Thiophenol, Acetic Anhydride | 80–100°C | Thiophenyl acetate |

| Etherification | Sulfur Dichloride (SCl₂), Iodine, Chloroform | 0–15°C | Diacetyl intermediate |

| Hydrolysis | Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl) | 25–30°C (followed by reflux) | Crude 4,4'-Thiobisbenzenethiol |

| Recrystallization | Ethanol or Ethyl Acetate | 60–70°C | Pure 4,4'-Thiobisbenzenethiol |

The multi-step synthesis route starting from thiophenol is noted for its ability to produce 4,4'-Thiobisbenzenethiol with high yields and purity. Reports indicate that this method can achieve a total molar yield of over 60%. google.com A key advantage of this strategy is the formation of fewer isomers compared to other routes, which contributes to a higher content of the target compound. google.com

Purification via recrystallization from solvents like ethanol or ethyl acetate is highly effective. This final step removes impurities and unreacted intermediates, yielding a final product with a purity level exceeding 98%. The purity can be confirmed by its sharp melting point, which is recorded to be between 112–114°C.

Green Chemistry Approaches in Thiobisbenzenethiol Synthesis

While specific, documented green chemistry pathways for the synthesis of 4,4'-Thiobisbenzenethiol are not extensively detailed in the reviewed literature, the principles of green chemistry offer a framework for future improvements. Traditional methods often rely on reagents that pose environmental or safety challenges, such as corrosive sulfur dichloride and large quantities of zinc powder. google.comyoutube.com

Future research into greener synthetic routes could draw inspiration from advancements in the synthesis of other organosulfur compounds. For instance, developing metal-free and iodine-free reaction conditions would be a significant advancement. mdpi.com The use of water as a reaction solvent, as demonstrated in the synthesis of benzothiazole-2-thiols, represents a key green chemistry principle that could potentially be adapted. rsc.org

Reaction Mechanisms and Chemical Transformations of Thiobisbenzenethiol

Thiol Group Reactivity

The presence of two thiol groups on the aromatic scaffold imparts significant reactivity to thiobisbenzenethiol, allowing it to engage in oxidation, reduction, and nucleophilic substitution reactions. cymitquimica.com

Oxidation Pathways to Disulfides

The thiol groups of thiobisbenzenethiol are readily oxidized to form disulfide bonds (-S-S-). This is a common transformation for thiol-containing compounds. cymitquimica.com The oxidation can lead to the formation of intermolecular disulfide bridges, resulting in polymers or oligomers, or intramolecular disulfide bonds if the geometry allows. This reactivity is fundamental to its use as a cross-linking agent.

Various oxidizing agents can be employed to facilitate this transformation. Common laboratory reagents include hydrogen peroxide (H₂O₂) and iodine. The oxidation with hydrogen peroxide is complex and can proceed through different pathways, simultaneously generating disulfide structures and oxygen adducts. rsc.org The oxidation process can be accelerated when the thiol groups are in their anionic thiolate form. rsc.org

Furthermore, the aerobic oxidation of thiobisbenzenethiol to disulfides can be achieved efficiently using heterogeneous gold catalysts, such as gold nanoparticles supported on cerium oxide (CeO₂). rsc.org This method can proceed in the absence of a solvent or in aqueous solutions at neutral pH. rsc.org The proposed mechanism involves a one-electron oxidation of the thiol by the metal to form a sulfur radical, followed by the coupling of two such radicals on the metal surface. rsc.org Disulfide byproducts can sometimes form during synthesis, for instance, if hydrolysis steps are incomplete.

Table 1: Common Oxidizing Agents and Conditions for Thiobisbenzenethiol

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous solution | Disulfides and oxygen adducts rsc.org |

| Iodine (I₂) | Standard conditions | Disulfides |

Reduction Processes to Thiolates

Thiobisbenzenethiol can be reduced to form the corresponding dithiolate. In this process, the acidic protons of the two thiol groups are removed, resulting in a dianion. This is typically achieved by treatment with a base.

Conversely, if disulfide-linked oligomers or impurities are present, reduction can be used to cleave the disulfide bonds and regenerate the thiol groups. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄). This process is sometimes used as a purification step to remove disulfide byproducts that may have formed during the synthesis of thiobisbenzenethiol.

Nucleophilic Substitution Reactions Involving Thiol Moieties

The thiol group in thiobisbenzenethiol can act as a potent nucleophile, particularly in its deprotonated thiolate form. This allows it to participate in nucleophilic substitution reactions where it displaces a leaving group on an electrophilic substrate. organic-chemistry.orgsavemyexams.com

A notable application of this reactivity is in polymer synthesis. Thiobisbenzenethiol is used as a monomer in aromatic nucleophilic substitution polycondensation reactions. researchgate.net For example, it reacts with activated aromatic dihalides, such as isomeric bis(chlorophthalimide)s, to form high-performance poly(thioether ether imide)s (PTEIs). researchgate.netresearchgate.net In these reactions, the thiolate anion attacks the electron-deficient aromatic ring, displacing the chloride leaving group and forming a thioether linkage in the polymer backbone. researchgate.net The thiol groups can also react with other electrophiles like alkyl halides.

Redox Chemistry of Thiol Groups

The redox chemistry of the thiol groups is a defining characteristic of thiobisbenzenethiol, underpinning its role in electron transfer processes and its interactions with various molecular species. sigmaaldrich.com

Electron Transfer Mechanisms

Thiobisbenzenethiol plays a significant role as a molecular linker in studying interfacial electron transfer (ET) phenomena. It can spontaneously form self-assembled monolayers (SAMs) on gold surfaces by forming a gold-sulfur (Au-S) bond. researchgate.net In these SAMs, one thiol group anchors the molecule to the surface, while the other remains free, allowing for further functionalization or interaction. researchgate.net

These TBT-based SAMs can facilitate or mediate electron transfer between the gold electrode and a redox-active species in solution or an attached nanoparticle. researchgate.netresearchgate.net The efficiency of this electron transfer is a key parameter in devices like electrochemical immunosensors, where TBT SAMs on gold nanoparticles have been shown to enhance the electron transfer process. The rate of electron transfer can be influenced by the structure of the linker molecule. acs.org Studies using techniques like differential pulse voltammetry and electrochemical impedance spectroscopy help in elucidating the kinetics and mechanisms of these electron transfer events through the thiobisbenzenethiol bridge. researchgate.netacs.org

Interactions with Molecular Targets

The thiol groups of thiobisbenzenethiol enable it to interact with a variety of molecular targets, including proteins, enzymes, and metal ions. cymitquimica.com These interactions are often redox-based or involve the nucleophilic character of the sulfur atom.

Research has shown that thiobisbenzenethiol can affect the catalytic activity of enzymes like caspase-3. cymitquimica.comchemicalbook.com It can also serve as a ligand in coordination chemistry, forming complexes with transition metals. cymitquimica.com In the context of SAMs on gold surfaces, the free thiol groups can react with metal ions such as Cu²⁺. Electrochemical and spectroscopic studies indicate that Cu²⁺ can react with TBT SAMs, resulting in the presence of Cu(I) on the monolayer surface. researchgate.net This reactivity allows TBT-functionalized surfaces to be used for the covalent adsorption of metal nanoparticles, which can be visualized by scanning electron microscopy. researchgate.net This property is exploited in the development of sensors and biosensors for detecting specific molecular targets. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Benzenethiol, thiobis- | 4,4'-Thiobisbenzenethiol (B122378); 4,4'-Thiodibenzenethiol; Bis(4-mercaptophenyl) Sulfide (B99878) |

| Hydrogen Peroxide | |

| Iodine | |

| Cerium Oxide | Ceria |

| Sodium Borohydride | |

| Bis(chlorophthalimide) | |

| Poly(thioether ether imide) | PTEI |

| Alkyl Halide | |

| Caspase-3 | |

| Copper(II) ion | Cu²⁺ |

Radical Reactions

Radical reactions involving the thiol groups of Benzenethiol, thiobis- are fundamental to several polymerization processes. These reactions are typically initiated by thermal or photochemical means, leading to the formation of thiyl radicals which can then participate in addition reactions with unsaturated monomers.

Thiol-ene click chemistry is a highly efficient method for polymer synthesis, and Benzenethiol, thiobis- is a suitable monomer for these reactions. The process involves the addition of a thiol to a carbon-carbon double bond (ene). This reaction can be initiated by UV light and proceeds via a radical mechanism. The introduction of sulfur atoms through this method can increase the refractive index of the resulting polymers, making them useful for optical applications. researchgate.netacs.org For instance, sulfur-containing polymers synthesized via thiol-ene click chemistry have demonstrated high transparency and low birefringence, desirable properties for optical materials. acs.org

The general mechanism involves:

Initiation: A photoinitiator absorbs light and generates a radical. This radical then abstracts a hydrogen atom from the thiol group of Benzenethiol, thiobis-, forming a thiyl radical.

Propagation: The thiyl radical adds across the double bond of an "ene" monomer. This creates a carbon-centered radical, which then abstracts a hydrogen from another thiol group, regenerating the thiyl radical and continuing the chain reaction.

Termination: The reaction is terminated by the combination of two radicals.

Similar to thiol-ene reactions, thiol-yne click polymerization involves the addition of thiols to carbon-carbon triple bonds (ynes). This process is also typically initiated by UV irradiation or thermally with a radical initiator. researchgate.net Thiol-yne reactions are particularly noteworthy as each alkyne group can react with two thiol groups, leading to highly cross-linked polymer networks. researchgate.net

The mechanism proceeds in two steps:

A thiyl radical adds to the alkyne, forming a vinyl sulfide radical.

This radical can then undergo a chain transfer reaction by abstracting a hydrogen from another thiol, resulting in a vinyl sulfide. Alternatively, it can add a second thiol molecule, leading to a dithioether linkage. researchgate.net

Research has shown that polymers derived from Benzenethiol, thiobis- and alkyne-containing monomers can exhibit high refractive indices and good thermal stability. researchgate.netacs.org For example, polyimides prepared through the Michael polyaddition of sulfur-containing bismaleimides with Benzenethiol, thiobis- have shown high transparency in the visible region, low birefringence, and high glass transition temperatures. researchgate.netacs.org

Nucleophilic Reactions Involving Thiolate Anions

The thiol groups of Benzenethiol, thiobis- are acidic and can be deprotonated to form thiolate anions. These anions are potent nucleophiles and participate in a range of substitution and addition reactions, which are crucial for the synthesis of various polymers.

The formation of thiolate anions from Benzenethiol, thiobis- is typically achieved by using a base. The choice of base can influence the subsequent reaction pathway. For instance, in the synthesis of semi-crystalline thiourethane polymers, a non-nucleophilic base with a pKa greater than 7, generated from a photolatent base, is used to catalyze the step-growth polymerization of monomers with thiol and isocyanate functional groups. google.comgoogle.com In other contexts, bases like potassium carbonate have been used in the presence of N,N'-dimethylacetamide to facilitate reactions. researchgate.net

Once formed, the thiolate anions of Benzenethiol, thiobis- readily undergo Sₙ2 reactions with various electrophiles, most notably alkyl halides. This reaction is a cornerstone of nucleophilic substitution and is utilized in polymerization to form thioether linkages. For example, cyclic disulfide oligomers derived from Benzenethiol, thiobis- can react with dihaloaromatic compounds, such as 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene (B42075), in diphenyl ether solution at high temperatures to produce poly(thioarylene)s. acs.org The reactivity of the dihaloaromatic compound can be influenced by the nature of the halogen, with diiodo monomers often requiring a slight excess to achieve high molecular weight polymers. acs.org

Benzenethiol, thiobis- is a key precursor in the synthesis of macrocyclic oligomers that can undergo ring-opening polymerization (ROP). researchgate.netoup.com These cyclic oligomers, often containing disulfide or thioether linkages, offer an advantageous route to high-performance polymers due to the low viscosity of the oligomeric precursors and the absence of volatile by-products during polymerization. oup.com

The process typically involves the initial synthesis of macrocycles from Benzenethiol, thiobis- and a suitable comonomer under high dilution conditions. epdf.pub These macrocycles can then be subjected to ROP, which can be initiated by radicals or nucleophiles/electrophiles. For instance, cyclic disulfide oligomers prepared from the catalytic oxidation of Benzenethiol, thiobis- can undergo polymerization with dihalobenzenes. researchgate.netresearchgate.netresearchgate.net The free-radical nature of some of these ROP reactions has been indicated by electron paramagnetic resonance spectroscopy. researchgate.net

The resulting polymers, such as poly(p-phenylene sulfide) (PPS), exhibit high thermal stability. acs.org The properties of the final polymer can be tuned by the choice of comonomer. For example, reacting the cyclic disulfide oligomer with oxybis(4-bromohenene) yields a copolymer with a melting temperature of 238°C. researchgate.netresearchgate.net

Photochemical Transformations

The photochemical behavior of "Benzenethiol, thiobis-," also known as diphenyl disulfide, is characterized by the cleavage of the sulfur-sulfur bond upon exposure to light, leading to the formation of reactive thiyl radicals. These radicals are key intermediates in a variety of subsequent chemical transformations.

While "Benzenethiol, thiobis-" itself is a disulfide, its photochemical properties are often compared with those of aromatic S-thioformates, which also serve as precursors for thiyl radicals. ccspublishing.org.cnnih.gov The photolysis of aromatic S-thioformates, such as S-phenyl thioformate, involves a photo-initiated decarbonylation process. ccspublishing.org.cnnih.gov Upon UV irradiation, these compounds undergo cleavage of the C-S bond to generate thiyl radicals (PhS•) and formyl radicals (CHO•). ccspublishing.org.cnnih.gov The formyl radical can further decompose into carbon monoxide, which helps to prevent the recombination of the radical pair. mdpi.com

The generation of thiyl radicals from these precursors has been confirmed using techniques like spin-trapping electron paramagnetic resonance (ST-EPR) spectroscopy. ccspublishing.org.cnnih.gov This method allows for the detection and identification of the transient radical species formed during the photochemical reaction. ccspublishing.org.cn For instance, the irradiation of S-phenyl thioformate in the presence of a spin trap reveals the formation of thiyl, formyl, and hydrogen radicals. ccspublishing.org.cnnih.gov

A related bifunctional molecule, S,S′-(thiobis(4,1-phenylene))dimethanethioate, has been synthesized to demonstrate that these S-thioformates can act as photoinitiators under visible light (e.g., 405 nm), highlighting their utility in applications like digital light processing-based stereolithography. ccspublishing.org.cnnih.gov The photodecarbonylation of this molecule also leads to the generation of thiyl radicals. nih.gov

The generation of thiyl radicals can be achieved through the photocleavage of different types of sulfur-containing bonds, primarily S-C, S-S, and S-H bonds. The efficiency of this process is dependent on the nature of the bond being broken. ccspublishing.org.cnmdpi.com

S-S Fission: In "Benzenethiol, thiobis-" (diphenyl disulfide), the key photochemical event is the homolytic cleavage of the sulfur-sulfur bond upon irradiation with UV light. nih.govresearchgate.net This S-S fission directly produces two phenylthiyl radicals (PhS•). nih.govrsc.org This process is a common and direct method for generating aromatic thiyl radicals for use in various organic syntheses. mdpi.comresearchgate.net Visible light, sometimes in the presence of a photocatalyst, can also be used to split the disulfide bond. nih.govbeilstein-journals.org

S-H Fission: In aromatic thiols like thiophenol (benzenethiol), the S-H bond can be cleaved under UV irradiation to produce a thiyl radical and a hydrogen atom. ccspublishing.org.cn

S-C Fission: As discussed previously, aromatic S-thioformates undergo cleavage of the C-S bond upon photolysis to yield thiyl radicals. ccspublishing.org.cnmdpi.com

Research comparing the photoinitiation efficiency of compounds representative of these cleavage mechanisms has shown a clear trend. ccspublishing.org.cnmdpi.com When used to initiate the polymerization of hexyl acrylate (B77674), S-phenyl thioformate (S-C fission) and diphenyl disulfide (S-S fission) showed higher conversion rates than thiophenol (S-H fission). ccspublishing.org.cnmdpi.com This suggests that the effectiveness of photolysis to generate active radicals follows the order: S-C > S-S > S-H. ccspublishing.org.cnmdpi.com

The following table summarizes the comparative performance of photoinitiators based on their photocleavage mechanism for the polymerization of hexyl acrylate.

| Compound | Bond Cleaved | Cleavage Type | Acrylate Conversion (%) |

|---|---|---|---|

| S-phenyl thioformate | C-S | S-C Fission | 98 |

| Diphenyl disulfide | S-S | S-S Fission | 95 |

| Thiophenol | S-H | S-H Fission | 89 |

This data clearly indicates that while S-S fission in diphenyl disulfide is a highly effective method for generating thiyl radicals, the decarbonylation-driven S-C fission in S-thioformates is slightly more efficient under the studied conditions. mdpi.com

Advanced Applications in Polymer Chemistry

Monomer and Intermediate Roles in Polymer Synthesis

Benzenethiol, thiobis- serves as a crucial monomer and intermediate in the synthesis of various polymers. Its bifunctional nature, with two reactive thiol groups, allows it to participate in step-growth polymerization reactions to form long polymer chains. acs.org It is a key building block for creating poly(arylene thioether)s, a class of polymers known for their excellent thermal stability and chemical resistance. nih.govresearchgate.net The synthesis of these polymers often involves polycondensation reactions where TBBT is reacted with other difunctional monomers, such as dihalides or activated aromatic compounds. nih.govacs.org

The reactivity of the thiol groups enables its use in various polymerization techniques, including nucleophilic aromatic substitution and Michael polyaddition. oup.comresearchgate.net For instance, it can be reacted with activated dihaloarenes to produce poly(phenylene sulfide)s (PPS), a type of high-performance thermoplastic. acs.orgacs.org Furthermore, TBBT can be used to create cyclic disulfide oligomers, which can then undergo ring-opening polymerization to yield high molecular weight poly(thioarylene)s. researchgate.netacs.org This versatility makes Benzenethiol, thiobis- a fundamental component in the design and synthesis of a wide range of polymeric materials.

High-Refractive-Index Polymers (HRIPs) Development

The presence of sulfur atoms in Benzenethiol, thiobis- contributes significantly to its high molar refraction, making it an ideal monomer for the development of high-refractive-index polymers (HRIPs). acs.orgoup.com These polymers are crucial for various advanced optoelectronic applications. oup.comresearchgate.net

Synthesis of HRIPs for Optical Waveguides

Benzenethiol, thiobis- is utilized in the synthesis of HRIPs specifically designed for optical waveguides. The incorporation of TBBT into the polymer backbone increases the refractive index of the resulting material, a critical property for guiding light efficiently. acs.org For example, it is used in the preparation of sulfur-containing polyimides and poly(phenylene sulfide)s that exhibit high refractive indices, along with good thermal stability and optical transparency, which are essential for the fabrication of compact and high-performance optical waveguide devices. acs.orgoup.comacs.org Research has demonstrated the synthesis of highly fluorinated poly(arylene ether sulfide)s and triazine-based poly(phenylene sulfide)s using TBBT, achieving high refractive indices suitable for optical waveguide applications. acs.org

Applications in Antireflection Coatings

The high refractive index imparted by Benzenethiol, thiobis- makes polymers derived from it suitable for use in antireflection coatings. acs.org By carefully controlling the refractive index of the polymer, it is possible to create coatings that minimize reflection and maximize light transmission at the interface between two different optical media. acs.org These coatings are vital in improving the efficiency of various optical devices, including solar cells and displays. acs.org Polymers synthesized with TBBT can be formulated into coatings that offer a desirable combination of a high refractive index and good optical transparency. acs.org

Functional Polymer Systems

Beyond its use in high-refractive-index materials, Benzenethiol, thiobis- is a key component in the development of functional polymer systems with specific properties tailored for advanced applications.

Co-monomer in Sulfonated Poly(arylene thioether)s for Proton Exchange Membranes (PEMs)

A significant application of Benzenethiol, thiobis- is its role as a co-monomer in the synthesis of sulfonated poly(arylene thioether)s, which are used to create proton exchange membranes (PEMs). PEMs are a critical component of fuel cells and water electrolysis systems, responsible for conducting protons while separating the reactants. nih.govresearchgate.net

In this context, TBBT is copolymerized with other monomers, such as decafluorobiphenyl, to form a poly(arylene thioether) backbone. nih.gov This polymer is then subjected to a post-sulfonation reaction to introduce sulfonic acid groups (-SO3H) onto the aromatic rings. These sulfonic acid groups are responsible for the proton conductivity of the membrane. The resulting sulfonated poly(arylene thioether)s exhibit good thermal and chemical stability, and by blending them with other polymers like poly(benzimidazole) (PBI), stable and highly conductive PEMs can be fabricated. nih.gov Research has shown that PEMs based on these TBBT-derived polymers can achieve proton conductivities higher than that of the commercially available Nafion membranes at elevated temperatures. nih.gov

Preparation of Poly(thioarylene)s from Cyclic Disulfide Oligomers

A notable application of Benzenethiol, thiobis- is in the synthesis of poly(thioarylene)s, such as poly(thio-1,4-phenylene) (B8820816) (PPS), a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. The process involves the use of cyclic disulfide oligomers derived from the catalytic oxidation of 4,4'-thiobis(benzenethiol).

These cyclic oligomers can undergo polymerization with dihaloaromatic compounds like 1,4-diiodobenzene (B128391) or 1,4-dibromobenzene (B42075) in a diphenyl ether solution at elevated temperatures (around 270 °C) to produce PPS. doi.orgacs.org Research has shown that to achieve the highest molecular weight polymers, a slight excess of diiodo monomers is often required, whereas dibromo monomers can be used in equivalent amounts. doi.orgsigmaaldrich.com The resulting PPS exhibits high thermal stability, with glass transition temperatures (Tg) and melting temperatures (Tm) that are characteristic of high-performance materials. doi.org

| Reactant with Cyclic Oligomer | Resulting Polymer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Reference |

|---|---|---|---|---|

| 1,4-Diiodobenzene | Poly(thio-1,4-phenylene) (PPS) | 88 °C | 286 °C | doi.org |

| 1,4-Dibromobenzene | Poly(thio-1,4-phenylene) (PPS) | 92 °C | 275 °C | doi.org |

Development of Polythiourethane for Optical Lenses

Polythiourethanes (PTUs) are a critical class of polymers for optical applications, particularly for manufacturing lenses with a high refractive index (RI). researchgate.netmdpi.com The incorporation of sulfur atoms and aromatic rings into the polymer backbone is a key strategy for enhancing the refractive index. acs.orgresearchgate.net While direct use of Benzenethiol, thiobis- is not extensively documented for this specific application, the principles of PTU design highlight the importance of its structural motifs.

The synthesis of high-RI PTUs typically involves the reaction of polythiols with isocyanate compounds. mdpi.com The properties of the final material are highly dependent on the structure of these precursors. For instance, the combination of sulfur-rich thiols and aromatic isocyanates leads to PTUs with excellent optical and mechanical properties suitable for lenses. researchgate.net Research shows that using monomers like 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol (B161169) (GST), which is rich in polarizable sulfur atoms, and bis(isocyanatomethyl)benzene (B1335007) (XDI), which contains benzene (B151609) rings, results in a PTU with a high refractive index and high tensile strength. researchgate.net This demonstrates the value of sulfur and aromatic content, features inherent to Benzenethiol, thiobis-.

| Thiol Monomer | Isocyanate Monomer | Refractive Index (at 589 nm) | Abbe's Number | Tensile Strength | Reference |

|---|---|---|---|---|---|

| 2,3-bis((2-mercaptoethyl)thio)-1-propanethiol (GST) | bis(isocyanatomethyl)benzene (XDI) | 1.6559 | 33.24 | 95.64 MPa | researchgate.net |

Thiol-Based Click Reactions in Biopolymer Architectures

Thiol-based "click" reactions, such as thiol-ene and thiol-yne chemistry, are powerful tools for polymer and materials synthesis due to their high efficiency, rapid rates, and simple execution. researchgate.net These reactions are particularly valuable in creating complex biopolymer architectures for applications like hydrogels and surface modifications for enhanced biocompatibility. researchgate.net

The fundamental reaction involves the addition of a thiol to an unsaturated carbon-carbon bond (an 'ene' or 'yne'). This process can be initiated by radicals (often via photoinitiation) or catalyzed by a base. nih.gov The bifunctional nature of molecules like Benzenethiol, thiobis- makes them excellent candidates for use as crosslinkers in these reactions, enabling the formation of polymer networks. While specific examples detailing the use of Benzenethiol, thiobis- in biopolymer architectures are not prevalent in the reviewed literature, its potential is clear. Its two thiol groups can react with biopolymers functionalized with 'ene' groups to form stable, cross-linked hydrogel networks or to functionalize biomaterial surfaces.

Polythioetherimides for Enhanced Thermal Stability and Optical Properties

Polythioetherimides (PTEIs) are a class of high-performance polymers that benefit from the structural characteristics of Benzenethiol, thiobis-. Specifically, a dianhydride derived from it, 4,4'-[p-Thiobis(phenylenesulfanyl)]diphthalic anhydride (B1165640) (3SDEA), is used as a monomer. scispace.comjst.go.jp

The synthesis involves a two-step polycondensation process. First, 3SDEA is reacted with various aromatic diamines to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polythioetherimide through thermal or chemical cyclodehydration. scispace.com The resulting PTEIs exhibit high glass transition temperatures (Tg) and are often soluble in polar aprotic solvents. scispace.comjst.go.jp The incorporation of flexible thioether linkages and sulfur atoms leads to polymers with not only high thermal stability but also high refractive indices and low birefringence, making them suitable for optical applications. acs.orgjst.go.jpresearchgate.net

| Diamine Reactant | Glass Transition Temp. (Tg) | Reference |

|---|---|---|

| 4,4'-bis(4-aminophenoxy)biphenyl | 211 °C | scispace.com |

| 4,4'-bis(4-aminophenoxy)diphenyl sulfone | 230 °C | scispace.com |

| 4,4'-bis(p-aminophenylenesulfanyl)diphenyl ether | 184 °C | scispace.com |

Photoinitiator Applications

Recent research has unveiled the potential of Benzenethiol, thiobis- and its derivatives to act as photoinitiators, generating radicals upon light exposure to trigger polymerization.

Utilization in Acrylate- and Thiol-Acrylate-Based Resin Systems

Aromatic thiols, including 4,4′-thiobisbenzenethiol, have been demonstrated to be effective photoinitiators for both acrylate (B77674) and thiol-acrylate polymerization systems. doi.orgnih.gov The initiation mechanism involves the photolysis of the sulfur-hydrogen (S-H) bond upon irradiation, typically with UV or visible light, which generates thiyl radicals. nih.gov These radicals are capable of initiating the polymerization of acrylate monomers.

To enhance stability and prevent undesired reactions with acrylate monomers during storage, a derivative, S,S′-(thiobis(4,1-phenylene))dimethanethioate, has been synthesized. nih.govresearchgate.net In this molecule, the thiol hydrogens are replaced with photolabile formyl groups. Upon light exposure, this molecule undergoes a decarbonylation reaction to generate the necessary thiyl radicals. nih.gov This approach allows for the creation of photoinitiators with constant reactivity that can be activated by visible light (e.g., 405 nm), which is advantageous for many applications. nih.govresearchgate.net

Digital Light Processing (DLP)-Based Stereolithography

The ability of Benzenethiol, thiobis- derivatives to initiate polymerization under visible light makes them highly suitable for advanced manufacturing technologies like Digital Light Processing (DLP)-based stereolithography. DLP is a 3D printing technique that uses a digital light projector to cure an entire layer of a liquid photopolymer resin at once. nih.gov

The bifunctional photoinitiator S,S′-(thiobis(4,1-phenylene))dimethanethioate has been successfully used in acrylate-based resin formulations for DLP printing at a wavelength of 405 nm. nih.govresearchgate.net Its efficient generation of initiating radicals under visible light enables the fabrication of 3D structures with high resolution, demonstrating a practical application of the unique photochemical properties of Benzenethiol, thiobis- derivatives in modern additive manufacturing. nih.govresearchgate.net

Innovations in Materials Science and Engineering

Self-Assembled Monolayers (SAMs) Research

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on solid surfaces. Benzenethiol, thiobis- has been a key molecule in the study of SAMs due to its ability to form robust and well-defined layers on various metal substrates.

Formation and Structural Characteristics on Metal Surfaces (e.g., Gold, Silver)

The formation of SAMs from Benzenethiol, thiobis- on metal surfaces, particularly gold and silver, is a process of significant scientific interest. On gold surfaces, Benzenethiol, thiobis- undergoes dissociative chemisorption. pradeepresearch.orgnih.govnih.govrsc.org This process involves the cleavage of the sulfur-sulfur (S-S) bond, leading to the formation of two individual benzenethiolate (B8638828) species that bind to the gold surface. pradeepresearch.orgnih.gov The absence of the S-S stretching band in the surface-enhanced Raman scattering (SERS) spectrum of the monolayer confirms this dissociative adsorption. pradeepresearch.org In contrast, on silver surfaces, the adsorption behavior can differ, with studies indicating that the molecule may adsorb as a dithiolate by losing hydrogen atoms from its thiol groups. researchgate.net

The resulting monolayers are generally well-ordered. pradeepresearch.orgnih.gov On polycrystalline gold, the benzenethiolate molecules arrange themselves with the molecular plane perpendicular to the surface. pradeepresearch.orgnih.gov The phenyl rings of the adsorbed benzenethiolate are tilted with respect to the surface normal. researchgate.net The stability of these monolayers is noteworthy, with studies showing that diphenyl disulfide SAMs on polycrystalline gold films are stable up to a temperature of 423 K. pradeepresearch.orgacs.org

Theoretical studies using density-functional theory (DFT) have been employed to model the adsorption of phenylthiol on Au(111) surfaces, considering both direct molecular physisorption and dissociative chemisorption. aip.org These calculations help in understanding the potential energy landscape and the preferred binding sites on the metal surface. aip.org

Table 1: Structural and Formation Characteristics of Benzenethiol, thiobis- SAMs on Gold

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Monolayer Formation Time | ~2 hours | Quartz Crystal Microgravimetry (QCM) | pradeepresearch.org |

| Area per Molecule | ~36 Ų | QCM | pradeepresearch.org |

| Surface Coverage (θ) | 99.8% | Electrochemical Impedance Spectroscopy | pradeepresearch.org |

| Calculated Coverage (from symmetry) | 0.31 (0.71 nmol cm⁻²) | Scanning Tunneling Microscopy (STM) | researchgate.net |

| Estimated Coverage (from reductive desorption) | 0.23 (0.53 nmol cm⁻²) | Cyclic Voltammetry (CV) | researchgate.net |

| Phenyl Ring Tilt Angle from Surface Normal | ~30° | Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) | researchgate.net |

Adsorption Behavior and Surface Morphology

The adsorption of Benzenethiol, thiobis- onto metal surfaces results in distinct surface morphologies. On polycrystalline gold films, the facile cleavage of the S-S bond leads to strong binding of the benzenethiolate molecules at preferred surface sites, resulting in a well-ordered self-assembled structure. pradeepresearch.orgnih.gov Scanning tunneling microscopy (STM) studies reveal that while some aromatic disulfides can form periodic domains, the orientational flexibility of the phenyl rings in diphenyl disulfide leads to surfaces without such small, repeating domains. nih.gov

On Au(111) surfaces, the adsorption of benzenethiolate, the product of diphenyl disulfide dissociation, forms a well-ordered monolayer with a commensurate (√13×√13)R13.9° symmetry. researchgate.net However, prolonged immersion can lead to the deposition of multilayers. researchgate.net The surface morphology of these SAMs can be influenced by factors such as the concentration of the solution and the pH. nih.gov

The adsorption process itself involves more than a simple binding event. Potentiometric measurements suggest a complex, multi-step process for thiol adsorption on metal surfaces, which includes an initial negative charge transfer to the electrode surface. oaepublish.com

Passivation of Electrode Surfaces

Self-assembled monolayers of Benzenethiol, thiobis- are effective at passivating electrode surfaces, which is crucial for applications in electrochemistry and sensor development. researchgate.netornl.gov The formation of a dense, well-ordered monolayer hinders electron transfer between the electrode and redox species in the solution, thereby passivating the surface. nih.govresearchgate.net

Electrochemical impedance spectroscopy (EIS) is a powerful technique to study the passivation properties of these SAMs. The charge transfer resistance (Rct) is a key parameter that quantifies the resistance to electron transfer at the electrode-electrolyte interface. A significant increase in Rct upon SAM formation indicates effective passivation. For instance, an increase in the Rct with increasing alkanethiol chain length has been observed on both flat and nanoporous gold surfaces, demonstrating the barrier properties of these monolayers. nih.gov

Studies have shown that diphenyl disulfide SAMs on polycrystalline gold have a low number of pinholes and defects, contributing to their excellent passivation efficiency. pradeepresearch.org The surface coverage can be as high as 99.8%, effectively blocking the electrode surface. pradeepresearch.org The stability of these SAMs is confined to a specific potential window, typically between -0.8 V and +0.4 V vs. MSE for sulfur-containing adsorbates on gold, with highly ordered monolayers showing greater resistance to extreme potentials. acs.org

Table 2: Electrochemical Passivation Properties of Diphenyl Disulfide SAMs on Gold

| Parameter | Bare Gold | DDS Monolayer | Method | Reference |

|---|---|---|---|---|

| Double-Layer Capacitance (Cdl) | 21 µF/cm² | ~8 µF/cm² | Electrochemical Measurements | pradeepresearch.org |

| Charge Transfer Resistance (Rct) | Low | Significantly Increased | Electrochemical Impedance Spectroscopy (EIS) | nih.govresearchgate.net |

| Apparent Surface Coverage (θ) | - | 99.8% | Electrochemical Impedance Spectroscopy (EIS) | pradeepresearch.org |

| Rate Constant for Fe(CN)₆³⁻/⁴⁻ redox couple | - | 4.1 x 10⁻⁵ cm/s | Impedance Measurements | pradeepresearch.org |

Sensor Technologies

The unique surface-active properties of Benzenethiol, thiobis- make it a valuable component in the development of advanced sensor technologies. Its role is particularly prominent in the fields of biosensors and surface-enhanced Raman spectroscopy (SERS).

Role in Biosensors and Surface-Enhanced Raman Spectroscopy (SERS)

In the realm of biosensors, Benzenethiol, thiobis- and its derivatives are utilized to create functionalized surfaces for the detection of biological molecules. researchgate.net The ability to form stable SAMs on gold surfaces allows for the controlled immobilization of bioreceptors, which is a fundamental step in the fabrication of many biosensors.

Benzenethiol, thiobis- plays a crucial role in Surface-Enhanced Raman Spectroscopy (SERS), a technique that dramatically enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces. pradeepresearch.org The compound itself, or its thiolate form, can act as a Raman reporter molecule, providing a strong and characteristic SERS signal. The interaction between the adsorbate and the metal surface, which can be probed by SERS, is influenced by the applied potential. pradeepresearch.org

The orientation of the adsorbed molecule with respect to the metal surface is a key factor in SERS enhancement. For benzenethiolate on silver, the molecule adopts a tilted orientation. researchgate.net SERS studies of 4,4′-thiobisbenzenethiol on silver electrodes have shown that the enhancement may be related to a chemical mechanism, and the applied potential can influence the SERS signal. researchgate.net

Table 3: Representative SERS Peak Shifts for Aromatic Thiols on Gold and Silver Surfaces

| Vibrational Mode | Wavenumber (cm⁻¹) on Gold pradeepresearch.org | Wavenumber (cm⁻¹) on Silver researchgate.net | Assignment |

|---|---|---|---|

| Ring Breathing | ~1000 | ~1000 | Symmetric stretching of the benzene (B151609) ring |

| C-H in-plane bend | ~1025 | ~1021 | Bending of C-H bonds within the plane of the ring |

| C-S stretch | ~1075 | ~1074 | Stretching of the carbon-sulfur bond |

| C-C stretch | ~1575 | ~1572 | Stretching of the carbon-carbon bonds in the ring |

Note: These are representative values and can vary depending on the specific experimental conditions.

Facilitation of Gold Nanoparticle Functionalization in SERS

Benzenethiol, thiobis- is instrumental in the functionalization of gold nanoparticles (AuNPs) for SERS applications. rsc.org The strong affinity of the sulfur atom for gold facilitates the formation of a stable coating on the nanoparticle surface. rsc.orgwabash.edu This functionalization is crucial for several reasons. Firstly, it can prevent the aggregation of nanoparticles in solution, enhancing their stability. nih.gov Secondly, the adsorbed molecules can serve as the SERS reporters themselves, providing a detectable signal.

The functionalization of AuNPs with thiol-containing molecules like the derivatives of Benzenethiol, thiobis- can be characterized by various techniques. Transmission electron microscopy (TEM) can be used to observe the size and morphology of the functionalized nanoparticles. researchgate.net Zeta potential measurements provide information about the surface charge of the nanoparticles, which is an indicator of their stability in colloidal suspension. nih.govresearchgate.netnih.gov For instance, the functionalization of gold nanoparticles can lead to a change in their zeta potential, indicating the successful coating of the nanoparticles. researchgate.netnih.gov

Table 4: Characterization of Gold Nanoparticles Before and After Functionalization with Thiol-Containing Molecules

| Parameter | Bare AuNPs | Functionalized AuNPs | Method | Reference |

|---|---|---|---|---|

| Hydrodynamic Diameter | Varies | Generally Increases | Dynamic Light Scattering (DLS) | rsc.org |

| Zeta Potential | Typically Negative | Can become more negative or change sign depending on the functional group | Zeta Potential Measurement | nih.govresearchgate.netnih.gov |

| Surface Plasmon Resonance (SPR) | Characteristic peak (e.g., ~520 nm for spherical AuNPs) | May show a slight red-shift | UV-Vis Spectroscopy | rsc.org |

Electron Transfer Enhancement in Electrochemical Immunosensors

Electrochemical immunosensors are powerful analytical devices that detect specific biomolecules by converting a biological recognition event into a measurable electrical signal. The sensitivity and efficiency of these sensors heavily rely on the rate of electron transfer between the biological component and the electrode surface. Benzenethiol, thiobis- has emerged as a key molecule in enhancing this process.

One of the primary mechanisms through which Benzenethiol, thiobis- improves immunosensor performance is by forming self-assembled monolayers (SAMs) on gold (Au) nanoparticle surfaces. These SAMs create an organized, thin film that facilitates more efficient electron transfer. The process typically involves immersing gold electrodes in a solution containing Benzenethiol, thiobis-, leading to the spontaneous formation of a monolayer. researchgate.net In these SAMs, one thiol group of the TBBT molecule binds to the gold surface, while the other remains free, providing a site for the immobilization of antibodies. researchgate.net

This structured arrangement has several advantages. It provides a high surface area for capturing a larger number of antibodies, which in turn can bind to more target antigens, thereby amplifying the detection signal. scialert.net The enhanced conductivity and biocompatibility of the gold nanoparticles, combined with the electron-mediating properties of the Benzenethiol, thiobis- monolayer, significantly promote the rate of electron transfer. scialert.net Research has demonstrated that this approach can lead to immunosensors with low detection limits, for instance, achieving a detection limit of 0.1 ng/mL in amperometric response-based sensors.

The integration of Benzenethiol, thiobis- into immunosensor design is a critical step forward in the development of highly sensitive and specific diagnostic tools. These advancements are particularly relevant for the detection of various biomarkers, including proteins indicative of diseases like avian influenza. researchgate.netnih.gov The ability to create stable and reproducible sensor surfaces is a direct result of the unique chemical properties of Benzenethiol, thiobis- and its interaction with gold nanoparticles. researchgate.net

| Research Finding | Method | Outcome | Reference |

| Formation of Self-Assembled Monolayers (SAMs) | Immersion of Au electrodes in 1 mM TBBT/ethanol (B145695) for 12 hours. | Creation of a stable monolayer on the gold surface. | |

| Antibody Immobilization | Use of EDC/NHS chemistry to conjugate antibodies. | Covalent attachment of antibodies to the free thiol groups of the TBBT SAM. | |

| Enhanced Electron Transfer | Amperometric response measurement at an applied potential of -0.3 V vs. Ag/AgCl. | Facilitated electron transfer leading to a detection limit of 0.1 ng/mL. |

Catalytic and Cross-linking Agent Studies

The versatility of Benzenethiol, thiobis- extends to its roles as a potential catalyst and a cross-linking agent in various industrial applications.

Benzenethiol, thiobis- and related polythiol compounds are recognized for their potential in catalysis. lookchem.commdpi.com The thiol groups within the molecule can act as reducing agents and influence the catalytic activity of certain proteins, such as caspase-3. chemicalbook.com The presence of thiol functionalities allows these compounds to participate in various chemical reactions, including Michael additions and reactions with isocyanates, often facilitated by a basic catalyst that deprotonates the thiol to a more reactive thiolate. mdpi.com

While direct catalytic applications of Benzenethiol, thiobis- are still being explored, its role as a precursor or component in catalytic systems is noteworthy. For instance, palladium-catalyzed reactions for thioetherification have utilized related sulfur-containing compounds. lookchem.com The development of materials with enhanced reactivity and selectivity, a field where Benzenethiol, thiobis- shows promise, is crucial for advancing catalytic technologies. lookchem.com

In the polymer industry, particularly in the production of rubber, cross-linking is a fundamental process that imparts desirable mechanical properties such as strength, elasticity, and heat resistance. specialchem.com Benzenethiol, thiobis- is utilized as a cross-linking agent in the manufacturing of rubber and other materials.

Cross-linking involves the formation of chemical bonds between polymer chains, creating a three-dimensional network structure. specialchem.com In the context of rubber, this process, often termed vulcanization, transforms the material from a soft, tacky state into a durable, elastic product. specialchem.com While traditional cross-linking often relies on sulfur, alternative agents like Benzenethiol, thiobis- can offer specific advantages. The use of specialized cross-linking agents can significantly improve the heat resistance and tensile strength of rubber products. For example, in butyl rubber applications, the use of certain resin-based cross-linking agents has been shown to substantially increase heat resistance compared to sulfur-crosslinked rubber. resonac.com

The ability of Benzenethiol, thiobis- to form robust cross-links makes it a valuable component in the formulation of high-performance materials designed for demanding applications.

Advanced Material Development

The unique molecular structure of Benzenethiol, thiobis- makes it a valuable building block in the development of advanced materials with tailored properties.

The incorporation of Benzenethiol, thiobis- into polymer structures can lead to materials with enhanced stability, reactivity, and selectivity. lookchem.com Its aromatic rings and sulfur linkages contribute to thermal stability, while the thiol groups provide reactive sites for further chemical modifications. This is particularly relevant in the synthesis of high-refractive-index polymers (HRIPs) used in optical applications like waveguides and antireflection coatings. The ability to precisely control the chemical structure allows for the fine-tuning of material properties to meet specific performance requirements. rug.nl

Benzenethiol, thiobis- plays a significant role in the field of molecular electronics and self-assembly. The formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is a cornerstone of its application in this area. researchgate.netslideplayer.com These SAMs are of interest for their potential use in fabricating microelectronic devices and chemical sensors. slideplayer.com

The process of self-assembly involves the spontaneous organization of molecules into well-defined structures. In the case of Benzenethiol, thiobis- on a gold surface, the thiol groups form strong bonds with the gold, leading to the formation of a dense and ordered monolayer. researchgate.net This ordered arrangement is crucial for controlling the electronic properties at the interface between the organic monolayer and the inorganic substrate. slideplayer.com

Research has shown that such SAMs can effectively passivate the gold surface, reducing defects and creating a stable platform for further device fabrication. researchgate.net The ability to form these well-ordered structures is essential for the development of next-generation electronic components where molecular-level control is paramount. acs.org

Capping Agent Applications in Colloidal Quantum Dot Research

Research has specifically highlighted the application of diphenyl disulfide in the post-synthetic treatment of Cesium Lead Bromide (CsPbBr₃) quantum dots. researchgate.netresearchgate.net Typically synthesized via the hot-injection method, these perovskite QDs often suffer from surface defects and ligand dissociation, which can impede their performance. researchgate.netresearchgate.net The introduction of diphenyl disulfide during the ligand-washing stage of the synthesis process has been shown to be an effective strategy to mitigate these issues. researchgate.netresearchgate.net

The proposed mechanism involves the coordination of the sulfur atoms of the diphenyl disulfide molecule with uncoordinated lead (Pb²⁺) ions on the surface of the quantum dots. researchgate.net Each molecule of diphenyl disulfide possesses two sulfur atoms, both of which have lone pairs of electrons that can effectively passivate the surface of the QDs. researchgate.net This passivation reduces the number of surface defects, which are often responsible for non-radiative recombination pathways that quench fluorescence.

The treatment with diphenyl disulfide has been observed to have a profound impact on the stability and performance of CsPbBr₃ quantum dots. A notable improvement is the enhanced storage stability of the modified QDs. In solution, quantum dots treated with diphenyl disulfide remained clear for over a week, whereas their untreated counterparts showed signs of precipitation. researchgate.net This suggests that the passivation layer provided by the diphenyl disulfide reduces the tendency of the QDs to aggregate.

The optical properties of the quantum dots are also significantly improved. While the emission peak of the modified CsPbBr₃ QDs remains largely unchanged, their photoluminescence quantum yield (PLQY) sees a substantial increase. researchgate.net Research findings have reported a rise in PLQY to as high as 95% in solution and 67% in thin-film form for diphenyl disulfide-treated QDs. researchgate.net

The enhancements imparted by diphenyl disulfide extend to the electrical performance of devices fabricated with these quantum dots. In light-emitting diode (LED) applications, the use of CsPbBr₃ QDs modified with diphenyl disulfide has led to a considerable increase in device efficiency and brightness. researchgate.netdntb.gov.ua

Table 1: Performance Enhancement of CsPbBr₃ Quantum Dots with Diphenyl Disulfide Treatment

| Parameter | Untreated CsPbBr₃ QDs | Diphenyl Disulfide Treated CsPbBr₃ QDs |

| Photoluminescence Quantum Yield (PLQY) - Solution | - | 95% researchgate.net |

| Photoluminescence Quantum Yield (PLQY) - Thin Film | - | 67% researchgate.net |

| LED Device Efficiency | 1.15% researchgate.netdntb.gov.ua | 3.35% researchgate.netdntb.gov.ua |

| LED Brightness | 904 cd/m² researchgate.netresearchgate.netdntb.gov.ua | 9450 cd/m² researchgate.netresearchgate.netdntb.gov.ua |

| Emission Peak | 511 nm researchgate.net | 512 nm researchgate.net |

| Stability in Solution | Precipitation observed researchgate.net | Remained clear for a week researchgate.net |

These research findings underscore the importance of surface passivation in optimizing the performance of colloidal quantum dots. The use of Benzenethiol, thiobis- as a capping agent offers a promising avenue for the development of highly efficient and stable quantum dot-based optoelectronic devices.

Coordination Chemistry of Thiobisbenzenethiol

Metal-Sulfur Bond Formation

The coordination chemistry of thiobisbenzenethiol is fundamentally based on the formation of strong bonds between the soft sulfur atoms of its thiol groups and various metal centers, a concept guided by the Hard and Soft Acids and Bases (HSAB) principle. rsc.org The thiol groups (-SH) can be deprotonated to form thiolate (-S⁻) anions, which then act as excellent nucleophiles and ligands for transition metals. cymitquimica.com This reactivity allows TBT to act as a linker, bridging metal ions to create extended structures such as coordination polymers (CPs). cymitquimica.comrsc.org The resulting metal-sulfur (M-S) coordination bonds are a key feature of these materials, contributing significantly to their structure and stability. rsc.org Research has demonstrated the formation of self-assembled monolayers (SAMs) on gold surfaces, where the TBT molecule anchors to the metal via a covalent Au-S bond, showcasing the strong affinity between sulfur and certain metals. researchgate.net

Synthesis and Characterization of Thiol-Functionalized Linker-Based Coordination Polymers (CPs)

The ability of the deprotonated form of 4,4'-thiobisbenzenethiol (B122378) (TBT²⁻) to bridge metal centers has been exploited in the synthesis of novel coordination polymers. A notable series of thiol-functionalized linker-based CPs, designated MTBT (where M = Fe, Co, Zn), has been synthesized. rsc.orgdntb.gov.ua The synthesis is typically carried out under solvothermal conditions. For instance, the CoTBT complex is synthesized by reacting Co(NO₃)₂·6H₂O with 4,4'-thiodibenzenethiol (H₂TBT) in a solvent mixture including DMF, isopropyl alcohol, water, and N-aminoethylpiperazine, heated to 100 °C for several days. rsc.org This method yields green octahedral crystals of CoTBT. rsc.org

Similarly, semiconductive Zn(II) coordination polymers have been systematically synthesized using 4,4'-thiobisbenzenethiol (referred to as H₂tbbt in the study) and chiral amines (methylbenzylamine, mba). acs.orgnih.gov These syntheses demonstrate the versatility of TBT in forming both two-dimensional networks and one-dimensional helical or zigzag chains, depending on the reaction conditions and co-ligands used. rsc.orgacs.orgnih.gov

Hydrolytic Stability of Thiobisbenzenethiol-Derived CPs

A critical property for the practical application of coordination polymers is their stability in various chemical environments. rsc.org The MTBT (M = Fe, Co, Zn) coordination polymers exhibit remarkable hydrolytic stability, particularly in highly alkaline conditions. rsc.org These materials were found to maintain their crystallinity and structural integrity even after being immersed in a 20M sodium hydroxide (B78521) (NaOH) solution for five days. rsc.orgresearchgate.net This level of alkali resistance is exceptionally high among reported coordination polymers. rsc.orgresearchgate.net The extraordinary stability is attributed to the strength of the metal-sulfur (M-S) coordination bonds, which are robust enough to resist the attack by hydroxide ions (OH⁻) in the strongly basic environment. rsc.org

Photothermal Conversion Properties of Metal-Thiobisbenzenethiol Complexes (e.g., CoTBT)

Certain metal-thiobisbenzenethiol complexes have shown significant potential for photothermal applications. The CoTBT complex, in particular, displays favorable photothermal conversion efficiency. rsc.orgdntb.gov.ua This property is linked to its broad absorption of light in the near-infrared (NIR) region. dntb.gov.uadntb.gov.ua When subjected to irradiation from an 808 nm laser at a power density of 0.5 W cm⁻², the temperature of the CoTBT material increases rapidly. rsc.org In one experiment, the temperature rose from room temperature to 135.2 °C within just 15 seconds of laser exposure. rsc.orgresearchgate.net This efficient conversion of light energy into heat highlights the potential of these materials in applications requiring light-activated thermal effects. rsc.orgresearchgate.net The mechanism behind photothermal conversion often involves the absorption of photons by the material, leading to electronic excitations that then relax non-radiatively, releasing energy in the form of heat. db-thueringen.de

Development of Metal Complexes with Enhanced Properties

The versatility of the thiobisbenzenethiol ligand allows for the development of coordination polymers with a range of enhanced and tunable properties. By systematically modifying the synthesis conditions and components, researchers can modulate the final characteristics of the material.

For example, a series of Zn(II) coordination polymers, [Zn(tbbt)((X)-mba)₂], demonstrated photoconductivity originating from the Zn-thiolate skeleton. acs.orgnih.gov Furthermore, these materials showed that chirality and polarity could be controlled by using enantiopure or racemic mixtures of the co-ligand (methylbenzylamine). acs.orgnih.gov This research achieved a reversible structural conversion, accompanied by changes in chirality and polarity, by exchanging the amine ligands coordinated to the 1D Zn-thiolate chains. acs.orgnih.gov Such developments point toward applications in optoelectronics and spintronics. nih.gov

The strategy of complexing organosulfur compounds with metal ions can also improve physical properties like density, which is beneficial for applications such as electrode materials in rechargeable batteries. nih.gov The combination of conducting polymers with the redox or catalytic properties of metal complexes can lead to synergistic electronic interactions, creating advanced materials for sensing and biosensing applications. smcbs.pl

Data Tables

Table 1: Properties of MTBT (M = Fe, Co, Zn) Coordination Polymers

| Property | FeTBT | CoTBT | ZnTBT | Reference |

| Structure | Anionic 2D Network | Anionic 2D Network | Anionic 2D Network | rsc.org |

| Coordination Unit | Tetrahedral {FeS₄} | Tetrahedral {CoS₄} | Tetrahedral {ZnS₄} | rsc.org |

| Hydrolytic Stability | Stable in 20M NaOH for 5 days | Stable in 20M NaOH for 5 days | Stable in 20M NaOH for 5 days | rsc.orgresearchgate.net |

| Photothermal Effect | Not Reported | Temp. rise to 135.2°C in 15s (808 nm laser, 0.5 W cm⁻²) | Not Reported | rsc.orgresearchgate.net |

Electrochemical Investigations and Mechanistic Insights

Electrochemical Behavior on Diverse Electrode Surfaces (e.g., Glassy Carbon, Gold)

The electrochemical response of thio-aromatic compounds like Benzenethiol, thiobis- is highly dependent on the nature of the electrode surface. Gold (Au) and glassy carbon (GC) are two commonly employed surfaces that elicit distinct behaviors.

On gold electrodes , Benzenethiol, thiobis- spontaneously forms self-assembled monolayers (SAMs). researchgate.net This process is driven by the strong affinity between sulfur and gold, leading to the formation of a stable, semi-covalent Au-S bond. researchgate.net The chemisorption process involves the breaking of the S-H bond of the thiol group. researchgate.net Studies on similar aromatic thiols on gold surfaces show that this leads to the formation of an adsorbed thiolate layer (ArS-Au). researchgate.net This layer significantly alters the electrochemical properties of the interface, often passivating the electrode surface. researchgate.net

In contrast, on glassy carbon electrodes , surface adsorption phenomena are generally absent for simple aromatic thiols. researchgate.net The electrochemical processes for related compounds on GC surfaces are typically irreversible and diffusion-controlled. researchgate.net For instance, studies on 4-aminothiophenol (B129426) on a GC electrode revealed that the molecule can be grafted onto the surface through electrochemical oxidation of its amine group. electrochem.org The thiol group can also be oxidized at higher potentials. electrochem.org This suggests that the electrochemical behavior of Benzenethiol, thiobis- on a GC electrode would be dominated by solution-phase redox reactions rather than the formation of a stable, ordered monolayer.

The choice of electrode material thus dictates whether the electrochemical investigation probes the properties of a surface-bound monolayer (on gold) or the solution-phase reactivity (on glassy carbon). researchgate.net

Cyclic Voltammetry (CV) Analysis of Electrochemical Processes

Cyclic voltammetry (CV) is a powerful technique for investigating the redox processes of Benzenethiol, thiobis- and the properties of its self-assembled monolayers. als-japan.comlibretexts.org The technique involves scanning the potential of an electrode and measuring the resulting current, providing information on redox potentials, reaction reversibility, and kinetics. researchgate.net

When a gold electrode is modified with a SAM of Benzenethiol, thiobis-, CV measurements in the presence of a redox probe, such as [Fe(CN)6]³⁻/⁴⁻, can be used to assess the quality and blocking ability of the monolayer. A well-formed, densely packed TBBT monolayer effectively passivates the gold surface, impeding the electron transfer of the redox probe to the electrode. researchgate.netscielo.br This is observed as a significant decrease in the peak currents and an increase in the peak-to-peak separation in the voltammogram compared to a bare gold electrode. researchgate.netscielo.br The low ratio of pinhole defects in TBBT monolayers on gold contributes to this effective passivation. researchgate.net

CV can also be used to study the reductive and oxidative stability of the TBBT monolayer itself. Applying a sufficiently negative potential can induce reductive desorption of the thiolate from the gold surface, while a sufficiently positive potential can lead to oxidation of the thiol group or the underlying gold. researchgate.netnsf.gov For thiophenol on gold, CV shows that the oxidation of the thiolate anion produces a neutral radical that can rapidly react with the electrode to reform the S-Au bond. researchgate.net

Table 1: Interpreting Cyclic Voltammograms for TBBT-Modified Electrodes

| CV Feature | Observation for TBBT SAM on Gold | Interpretation |

|---|---|---|

| Peak Current (Redox Probe) | Significantly reduced compared to bare electrode. researchgate.net | The monolayer blocks electron transfer, indicating a densely packed film with few defects. researchgate.net |

| Peak-to-Peak Separation (ΔEp) | Increased compared to bare electrode. scielo.br | Slower electron transfer kinetics at the modified surface. scielo.br |

| Reductive Desorption Peak | A cathodic peak appears at negative potentials. nsf.gov | Corresponds to the cleavage of the Au-S bond and removal of the monolayer. nsf.gov |

| Oxidative Peaks | Anodic peaks may appear at positive potentials. researchgate.net | Can correspond to the oxidation of the thiolate or the gold surface itself. researchgate.netnsf.gov |

AC Impedance Spectroscopy (EIS) for Monolayer Properties

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for characterizing the properties of SAMs, including those of Benzenethiol, thiobis-. scielo.br By applying a small amplitude AC potential over a range of frequencies, EIS can probe the dielectric and resistive properties of the monolayer at the electrode-electrolyte interface. scholaris.ca

The impedance data is often analyzed by fitting it to an equivalent electrical circuit model. For a high-quality SAM that blocks ion and electron transfer, the interface can be modeled as a capacitor (representing the monolayer) in series with the solution resistance. scholaris.ca Defects or pinholes in the monolayer introduce pathways for charge transfer, which are represented by adding a charge-transfer resistance (Rct) and other elements in parallel to the monolayer capacitance. scielo.brresearchgate.net

For TBBT SAMs on gold, EIS studies have shown that the monolayers effectively passivate the electrode. researchgate.net A high charge-transfer resistance value indicates a low number of pinhole defects and a well-formed monolayer that acts as a barrier to electron transfer. researchgate.net The capacitance of the monolayer provides information about its thickness and dielectric constant. scholaris.ca

Table 2: Key Parameters from EIS Analysis of TBBT Monolayers